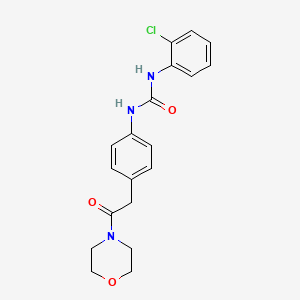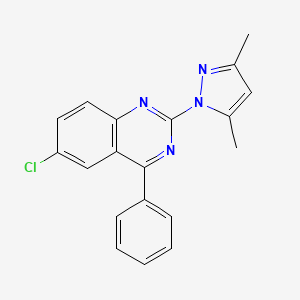![molecular formula C14H23N3O2 B2982139 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2197454-18-3](/img/structure/B2982139.png)
6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is an intriguing compound with unique structural features that make it significant in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves several steps:
Starting Materials: : The synthesis begins with the preparation of necessary precursors, such as tert-butyl-substituted pyridazine derivatives and morpholine.
Key Reactions:
Reaction Conditions: : Commonly used conditions include the use of polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate, under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production, focusing on factors like yield improvement, cost-effectiveness, and environmental considerations. This might involve:
Continuous Flow Chemistry: : Implementing continuous flow reactors to enhance reaction efficiency and safety.
Catalysts and Green Chemistry: : Utilizing catalysts to lower reaction temperatures and implementing greener solvents to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: : Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine or even more saturated derivatives.
Substitution: : The morpholine ring allows for nucleophilic substitution reactions, where functional groups can be added to the ethyl chain.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed from These Reactions
Oxidation: : Formation of hydroperoxides or corresponding alcohols.
Reduction: : Generation of more saturated pyridazine derivatives.
Substitution: : Introduction of various functional groups like ethers or esters, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s unique structure makes it an excellent candidate for studying reaction mechanisms, especially those involving heterocyclic compounds
Biology
In biological research, 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one can be used as a molecular probe to investigate enzyme mechanisms, particularly those involving nucleophilic and electrophilic reactions.
Medicine
The compound shows promise in medicinal chemistry as a potential lead compound for drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing treatments for various diseases.
Industry
Industrially, the compound’s derivatives can be used in the synthesis of advanced materials, including polymers and pharmaceuticals, due to their stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent bonding with specific active sites on enzymes or receptors. The pyridazine core can act as a binding moiety, while the morpholine ring provides additional sites for interaction, enhancing the compound’s specificity and efficacy.
Comparación Con Compuestos Similares
6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one stands out due to its combination of a pyridazine core and a morpholine ring, which is less common among similar compounds.
Similar Compounds
6-Tert-butyl-2,3-dihydropyridazin-3-one:
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one: : Does not have the tert-butyl group, altering its stability and chemical behavior.
Pyridazinone Derivatives: : Generally, these compounds share the pyridazinone core but differ in substituent groups, influencing their chemical and biological properties.
Propiedades
IUPAC Name |
6-tert-butyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)12-4-5-13(18)17(15-12)7-6-16-8-10-19-11-9-16/h4-5H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGQTHTEQKBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)
![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)
![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)


![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)
![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
![5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2982075.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2982076.png)

